molecular formula C11H9N3OS B8726306 (10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol

(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol

Cat. No.: B8726306
M. Wt: 231.28 g/mol
InChI Key: RBJUIMQXEMELGC-UHFFFAOYSA-N
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Description

(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazine and benzothiazine moieties, with a methanol group attached at the 8th position. Its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol typically involves the condensation of 2,3-dichloropyrazine with 2-aminothiophenol under either basic or acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired heterocyclic structure. The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced forms of the pyrazine ring, and substituted compounds with different functional groups attached to the pyrazine or benzothiazine rings.

Scientific Research Applications

(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is unique due to the presence of the methanol group, which can participate in various chemical reactions and potentially enhance the compound’s biological activity. Its combination of pyrazine and benzothiazine rings also provides a versatile framework for further functionalization and derivatization.

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

10H-pyrazino[2,3-b][1,4]benzothiazin-8-ylmethanol

InChI

InChI=1S/C11H9N3OS/c15-6-7-1-2-9-8(5-7)14-10-11(16-9)13-4-3-12-10/h1-5,15H,6H2,(H,12,14)

InChI Key

RBJUIMQXEMELGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)NC3=NC=CN=C3S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)C[Al+]CC(C)C
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Into a solution of 40 g of lithium aluminum lithium hydride in tetrahydrofuran (1 l) was dropped a solution of 200 g of methyl 10H-pyrazino[2,3-b][1,4]benzothiazine-8-carboxylate in tetrahydrofuran (2.5 l) while maintaining the mixture at a temperature not exceeding 15° C. After continuing the reaction at 15° C. or below for 1 hour, 40 ml of water, 40 ml of a 15% aqueous solution of sodium hydroxide and 120 ml of water were successively added and the resulting mixture was stirred for an additional 1 hour. After filtering off the insoluble matter, the solvent was distilled off under reduced pressure to thereby give 125 g of the title compound as yellow crystals.
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lithium aluminum lithium hydride
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40 g
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200 g
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1 L
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2.5 L
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40 mL
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aqueous solution
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120 mL
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Synthesis routes and methods IV

Procedure details

259 g of methyl 10H-pyrazino[2,3-b][1,4]benzothiazine-8-carboxylate was dissolved in a solvent mixture of 3 l of methylene chloride with 0.5 l of tetrahydrofuran under a nitrogen atmosphere. Next, 2.5 l of a 1.01 M solution of diisobutylaluminum hydride in toluene was added dropwise thereinto while cooling the mixture so as to maintain the temperature in the system at 15° C. or below. After the completion of the reaction, the reaction mixture was poured into a mixture of 5 kg of ice with 3 l of methylene chloride. After adding 5 l of tetrahydrofuran, the resulting mixture was stirred for 1 hour. Then it was filtered and the filtrate was washed with water. After distilling off the solvent under reduced pressure, the obtained crystals were washed with diisopropyl ether to thereby give 125 g of the title compound as yellow crystals.
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259 g
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3 L
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0.5 L
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ice
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3 L
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5 L
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Synthesis routes and methods V

Procedure details

To 1.47 g of 3-amino-4-[(3-chloropyrazin-2-yl)thio]benzyl alcohol were added 20 ml of methanol and 0.45 ml of conc. hydrochloric acid and the resulting mixture was heated under reflux for 30 minutes. Then the reaction mixture was made alkaline by adding ice-water and aqueous ammonia. The precipitate was collected by filtration and dried to thereby give 1.23 g of the title compound as yellow crystals.
Name
3-amino-4-[(3-chloropyrazin-2-yl)thio]benzyl alcohol
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1.47 g
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0.45 mL
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20 mL
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ice water
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